Bienvenue dans la boutique en ligne BenchChem!

RMC-4550

SHP2 Inhibition Enzymatic Assay Allosteric Inhibitor

RMC-4550 is the most potent and selective allosteric SHP2 inhibitor available (biochemical IC50 0.583 nM, >6400-fold selectivity over kinases/phosphatases). It outperforms earlier SHP2 tool compounds (SHP099, TNO155) in binding affinity, target engagement, and cellular potency (pERK IC50 7 nM in KRAS G12C-mutant cells). Ideal for KRAS G12C, BRAF Class 3, and chordoma preclinical research. Validated protocols for oral/injectable in vivo dosing. Choose RMC-4550 for unambiguous, on-target SHP2 inhibition.

Molecular Formula C21H26Cl2N4O2
Molecular Weight 437.4 g/mol
CAS No. 2172651-73-7
Cat. No. B610504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMC-4550
CAS2172651-73-7
SynonymsRMC-4550;  RMC-4550;  RMC-4550.
Molecular FormulaC21H26Cl2N4O2
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N
InChIInChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1
InChIKeyIKUYEYLZXGGCRD-ORAYPTAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RMC-4550 (CAS:2172651-73-7) Procurement Guide: A Highly Potent Allosteric SHP2 Inhibitor for KRAS-Driven Cancer Research


RMC-4550 is a small-molecule, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (encoded by PTPN11) [1]. It was developed by Revolution Medicines as a potent and selective tool compound for interrogating SHP2-dependent RAS/MAPK signaling in oncology research [2]. RMC-4550 binds to and stabilizes the auto-inhibited, 'closed' conformation of full-length SHP2, thereby preventing its activation and downstream signal transduction [3]. Its primary applications are in preclinical studies of cancers driven by specific mutations in the RAS pathway, including KRAS G12C and Class 3 BRAF alterations .

Why SHP099 or TNO155 Cannot Simply Replace RMC-4550: A Case for Target-Specific Potency and Selectivity


While several allosteric SHP2 inhibitors exist as research tools (e.g., SHP099, TNO155), they are not interchangeable with RMC-4550 due to significant, quantifiable differences in biochemical potency and selectivity [1]. RMC-4550 binds with substantially higher affinity and forms a more stable complex with the SHP2 auto-inhibited state than earlier-generation inhibitors like SHP099, a finding supported by both direct enzymatic assays and molecular dynamics simulations [2][3]. This enhanced potency translates to a lower effective concentration required to suppress pERK, a key pharmacodynamic marker, in cellular models [4]. Furthermore, RMC-4550 demonstrates a superior selectivity profile, with no detectable activity against a broad panel of kinases and phosphatases at high concentrations, minimizing the risk of off-target effects in critical signaling studies . For researchers requiring the most potent and specific tool compound available to probe SHP2 biology, substitution with less active or less selective alternatives would compromise experimental sensitivity and data interpretation.

RMC-4550 Differential Evidence: Quantified Advantages Over Comparator Compounds SHP099, TNO155, and ARS-853


Head-to-Head Biochemical Potency: RMC-4550 vs. SHP099 in Full-Length SHP2 Enzyme Assay

In a direct head-to-head comparison using the same full-length SHP2 enzymatic assay, RMC-4550 demonstrates markedly superior biochemical potency relative to the first-generation allosteric inhibitor SHP099 [1]. The geometric mean IC50 for RMC-4550 is 0.583 nM, compared to 53.7 nM for SHP099, representing an approximate 92-fold increase in potency [1]. Both compounds show no activity against the isolated catalytic domain of SHP2 up to high test concentrations (3 µM for RMC-4550, 10 µM for SHP099), confirming their allosteric mechanism is dependent on the full-length protein structure [1].

SHP2 Inhibition Enzymatic Assay Allosteric Inhibitor Biochemical Potency

Cross-Study Cellular Potency: pERK Suppression in Cancer Cell Lines vs. SHP099 and TNO155

RMC-4550 demonstrates potent suppression of phosphorylated ERK (pERK), the primary pharmacodynamic marker for SHP2 inhibition, across various cancer cell lines [1][2]. In PC9 lung cancer cells, RMC-4550 achieves a cellular IC50 of 31 nM for pERK reduction [1]. In KRAS G12C-mutant cell lines, the potency is even more pronounced, with IC50 values of 36 nM in NCI-H358 and 7 nM in CALU-1 cells [2]. When compared across studies and reviews, these values are substantially lower than those reported for the clinical candidate TNO155 (biochemical IC50 = 11 nM, cellular IC50 values not publicly detailed in same assay) and the predecessor tool compound SHP099 (biochemical IC50 = 71 nM) [3]. This data positions RMC-4550 as the most potent tool for cellular SHP2 inhibition.

pERK Cellular IC50 Pharmacodynamics Cancer Cell Lines

Cross-Study Cellular Potency: Superior Anti-Proliferative Effect vs. Direct KRAS G12C Inhibitor ARS-853

In a direct efficacy comparison against the clinical-stage covalent KRAS G12C inhibitor ARS-853, RMC-4550 demonstrates superior anti-proliferative activity in 3D culture models of KRAS G12C-mutant cancer cells [1]. In NCI-H358 cells, RMC-4550 inhibited proliferation with an IC50 of 43 nM, compared to 1020 nM for ARS-853, a ~24-fold difference [1]. This enhanced activity is consistent with RMC-4550's greater potency in suppressing pERK, a key downstream signal, where its IC50 of 36 nM is far lower than the 4700 nM IC50 observed for ARS-853 in the same cell line [1].

Anti-proliferation 3D Culture KRAS G12C ARS-853

Class-Leading Selectivity Profile: Minimal Off-Target Activity Across 468 Kinases and 15 Phosphatases

RMC-4550 exhibits an exceptionally clean selectivity profile, a critical attribute for a high-quality chemical probe . In broad profiling panels, RMC-4550 showed no significant inhibitory activity (IC50 > 10 µM) against 468 diverse kinases or the catalytic domain of 15 other protein phosphatases . This contrasts with many earlier-generation tool compounds which often have narrower selectivity windows and higher potential for confounding off-target effects. The high selectivity ensures that biological effects observed in RMC-4550-treated models can be confidently attributed to SHP2 inhibition.

Kinase Selectivity Phosphatase Selectivity Off-Target Activity SHP2 Inhibitor

Molecular Dynamics: Superior Binding Stability and Tighter Interaction vs. SHP099

Computational modeling provides a molecular rationale for RMC-4550's superior potency [1]. Molecular dynamics simulations comparing SHP2 bound to RMC-4550 versus SHP099 revealed that the SHP2-RMC-4550 complex maintains a much tighter and more stable interaction between the N-SH2 and PTP domains [1]. The binding free energy calculated by MM-GBSA for RMC-4550 was -38.7 kcal/mol, significantly more favorable than the -28.5 kcal/mol calculated for SHP099 [1]. This firmer interaction stabilizes the auto-inhibited conformation of SHP2 more effectively, directly contributing to RMC-4550's 92-fold increase in biochemical potency.

Molecular Dynamics Binding Mode Computational Biology SHP2-SHP099 Complex

In Vivo Formulation Guidance: Solubility and Stability Data for Procurement and Experimental Planning

For researchers planning in vivo studies, RMC-4550 has validated formulation protocols . A homogeneous suspension at ≥5 mg/mL can be prepared in CMC-Na solution for oral administration, and a clear solution at 4.35 mg/mL (9.95 mM) can be prepared using a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O for injection . The solid compound is reported to be stable for ≥4 years when stored at -20°C, with high purity (>99.8%) verified by batch-specific COA .

Formulation Solubility Stability In Vivo Study

RMC-4550 Optimal Application Scenarios: Where Its Specific Advantages Provide the Greatest Scientific Value


Elucidating SHP2 Dependence in KRAS G12C-Driven Cancers

RMC-4550's exceptional potency in KRAS G12C-mutant cell lines (e.g., 7 nM IC50 for pERK suppression in CALU-1) and its superior anti-proliferative effect compared to direct KRAS G12C inhibitors make it the tool of choice for preclinical studies in this cancer subtype [1]. It is ideal for investigating mechanisms of adaptive resistance to KRAS G12C inhibitors and for evaluating synergistic combination strategies in vitro and in xenograft models .

Establishing a Gold Standard for SHP2 Target Engagement Assays

Due to its exceptional biochemical potency (IC50 0.583 nM) and unparalleled selectivity (>6400-fold window over kinases and other phosphatases), RMC-4550 should be used as a reference compound to establish and validate new biochemical and cellular assays for SHP2 [1]. Its clean profile ensures that observed biological effects are due to on-target SHP2 inhibition, minimizing confounding variables in complex experimental systems.

Interrogating SHP2 Biology in Chordoma and Other Rare Cancers

RMC-4550 has demonstrated direct anti-tumor activity in preclinical models of chordoma, a rare cancer with high unmet medical need [1]. In cell line-derived xenograft models, RMC-4550 treatment led to significant tumor growth inhibition [1]. This established efficacy, combined with its potent inhibition of the RAS/MAPK pathway, makes RMC-4550 a critical research tool for studying the role of SHP2 in the pathogenesis and potential treatment of chordoma and other SHP2-dependent malignancies.

Conducting High-Confidence In Vivo Pharmacodynamic Studies

With validated formulation protocols for both oral and injectable administration and a pharmacokinetic profile suitable for once-daily dosing, RMC-4550 is well-suited for in vivo pharmacodynamic studies [1]. Researchers can reliably achieve sustained target modulation, as evidenced by dose-dependent inhibition of tumor pERK in xenograft models, to establish pharmacokinetic/pharmacodynamic relationships and guide dosing for longer-term efficacy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for RMC-4550

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.